molecular formula C22H18BrNO3 B14946396 Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate

Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate

Cat. No.: B14946396
M. Wt: 424.3 g/mol
InChI Key: MUAVSVOBVNYVTL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate is an organic compound with the molecular formula C22H18BrNO3 It is a derivative of benzoic acid, featuring a bromine atom and a diphenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate typically involves the bromination of methyl 2-aminobenzoate followed by acylation with diphenylacetyl chloride. The reaction conditions often require the use of a base such as pyridine to facilitate the acylation process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine derivative of the original compound .

Scientific Research Applications

Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate involves its interaction with specific molecular targets. The bromine atom and diphenylacetyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-(bromomethyl)benzoate
  • Methyl 2-amino-5-bromobenzoate

Uniqueness

Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate is unique due to the presence of both a bromine atom and a diphenylacetyl group, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C22H18BrNO3

Molecular Weight

424.3 g/mol

IUPAC Name

methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate

InChI

InChI=1S/C22H18BrNO3/c1-27-22(26)18-14-17(23)12-13-19(18)24-21(25)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,24,25)

InChI Key

MUAVSVOBVNYVTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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